molecular formula C10H10FNO2 B11901015 N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

Cat. No.: B11901015
M. Wt: 195.19 g/mol
InChI Key: WAWDKTSIMMFHDL-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide is an acrylamide-based chemical compound of significant interest in medicinal chemistry and oncology research. Its core structure features a prop-2-enamide (acrylamide) group linked to a 2-fluoro-4-methoxyphenyl ring, a scaffold recognized for its potential in inhibiting cell proliferation . This specific structural motif is shared with several patented compounds investigated for their efficacy against EGFR-driven cancers, suggesting its value as a key intermediate or building block in the development of targeted kinase inhibitors . The incorporation of the fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers utilize this compound primarily as a sophisticated precursor in synthetic chemistry programs aimed at developing novel therapeutic agents. Its applications extend to serving as a model compound in structure-activity relationship (SAR) studies to optimize potency and selectivity against various kinase targets implicated in oncology . The molecular framework of this compound is closely related to that of advanced clinical compounds, such as the EGFR inhibitor sunvozertinib, which also contains a core N-(substituted-phenyl)prop-2-enamide structure, highlighting the research relevance of this chemical class . The synthetic routes for such compounds often involve multi-step organic synthesis, which can include amide bond formation between an appropriate aniline derivative and acryloyl chloride, followed by extensive purification and characterization . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10FNO2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13)

InChI Key

WAWDKTSIMMFHDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=C)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N 2 Fluoro 4 Methoxyphenyl Prop 2 Enamide

Reactivity Profile of the α,β-Unsaturated Amide Moiety

The prop-2-enamide group, an example of an α,β-unsaturated carbonyl system, is a key locus of reactivity in N-(2-fluoro-4-methoxyphenyl)prop-2-enamide. The conjugation of the carbon-carbon double bond with the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Michael Addition Reactions with Nucleophiles

The quintessential reaction of the α,β-unsaturated amide is the Michael addition, or conjugate addition, where a nucleophile attacks the β-carbon of the prop-2-enamide system. Unfunctionalized acrylamides are generally considered weakly electrophilic and are relatively unreactive towards nucleophiles like thiols, a property that has made them a successful electrophile in the design of targeted covalent inhibitors. nih.gov However, the reactivity can be modulated by substituents on the nitrogen atom and the aromatic ring.

The N-(2-fluoro-4-methoxyphenyl) group in the target molecule influences the electrophilicity of the β-carbon. The reactivity of N-aryl acrylamides in Michael additions has been studied, and it is known that the nature of the aryl substituent can affect the reaction rate. For instance, studies on a series of N-aryl acrylamides have shown a correlation between the electronic properties of the aryl group and the reactivity towards thiols. nih.gov

A variety of soft nucleophiles can participate in Michael addition reactions with this compound. These include thiols, amines, and carbanions. The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Table 1: Potential Michael Addition Reactions with this compound

Nucleophile (Nu-H)Catalyst/ConditionsExpected Product
ThiophenolBase (e.g., Et3N)N-(2-fluoro-4-methoxyphenyl)-3-(phenylthio)propanamide
Benzylamine-N-(2-fluoro-4-methoxyphenyl)-3-(benzylamino)propanamide
Diethyl malonateBase (e.g., NaOEt)Diethyl 2-((3-((2-fluoro-4-methoxyphenyl)amino)-3-oxopropyl))malonate

Cycloaddition Reactions Involving the Prop-2-enamide System

The carbon-carbon double bond of the prop-2-enamide moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. As an electron-deficient alkene due to the adjacent electron-withdrawing amide group, it is expected to react readily with electron-rich dienes.

The stereoselectivity of Diels-Alder reactions involving acrylamides can be influenced by the substituents on the nitrogen atom. The N-(2-fluoro-4-methoxyphenyl) group could potentially direct the approach of the diene, leading to specific stereoisomers. Thebaine, an alkaloid with an electron-rich diene system, readily reacts with α,β-unsaturated ketones, acrylic esters, and acrylonitrile (B1666552) in a regio- and stereoselective manner. nih.gov This suggests that this compound would likely undergo similar cycloadditions.

Another type of cycloaddition is the [2+2] cycloaddition, which can occur under photochemical conditions or with specific catalysts. These reactions would lead to the formation of cyclobutane (B1203170) derivatives.

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactantExpected Product
Diels-Alder [4+2]CyclopentadieneN-(2-fluoro-4-methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
[2+2] CycloadditionEthylene (photochemical)N-(2-fluoro-4-methoxyphenyl)cyclobutane-1-carboxamide

Detailed mechanistic studies and experimental verification for these specific cycloaddition reactions with this compound are not extensively documented in the available literature.

Hydrogenation and Reduction Pathways

The α,β-unsaturated system of this compound can be selectively reduced. Catalytic hydrogenation can lead to the saturation of the carbon-carbon double bond, the reduction of the carbonyl group, or both, depending on the catalyst and reaction conditions.

For the selective reduction of the double bond to yield N-(2-fluoro-4-methoxyphenyl)propanamide, catalysts such as palladium on carbon (Pd/C) under mild hydrogen pressure are typically employed. The reduction of the amide carbonyl group is more challenging and generally requires stronger reducing agents like lithium aluminum hydride (LiAlH4), which would likely also reduce the double bond. A key feature of the chemistry of hydrocinnamic acid, the saturated derivative of cinnamic acid, is the cooperative involvement of its structural components in molecular transformations. mdpi.com

Table 3: Potential Reduction Products of this compound

Reagent/CatalystConditionsMajor Product
H2, Pd/CRoom temperature, atmospheric pressureN-(2-fluoro-4-methoxyphenyl)propanamide
LiAlH4, then H2OReflux in THF3-(2-fluoro-4-methoxyphenylamino)propan-1-ol

The specific conditions for these transformations on this compound would require experimental optimization.

Reactivity of the Fluoro- and Methoxy-Substituted Aromatic Ring

The aromatic ring of this compound is substituted with an activating methoxy (B1213986) group and a deactivating but ortho-, para-directing fluoro group. These substituents, along with the deactivating N-acyl group, govern the regioselectivity of electrophilic aromatic substitution and the potential for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The methoxy group (-OCH3) is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is deactivating due to its high electronegativity (inductive effect) but is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. The N-acyl group is a deactivating, meta-directing group.

In this compound, the directing effects of the substituents are as follows:

Methoxy group (at C4): Directs ortho (to C3 and C5) and para (to C1, which is already substituted).

Fluoro group (at C2): Directs ortho (to C1 and C3) and para (to C5).

N-acyl group (at C1): Directs meta (to C3 and C5).

Considering the combined effects, the positions most activated for electrophilic attack are C3 and C5. The methoxy group strongly activates the ortho positions (C3 and C5). The fluorine atom also directs to these positions. The deactivating effect of the N-acyl group is also directed to C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 or C5 position, with the specific outcome potentially depending on the steric hindrance of the incoming electrophile and the reaction conditions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO4N-(2-fluoro-5-nitro-4-methoxyphenyl)prop-2-enamide and N-(2-fluoro-3-nitro-4-methoxyphenyl)prop-2-enamide
BrominationBr2, FeBr3N-(5-bromo-2-fluoro-4-methoxyphenyl)prop-2-enamide and N-(3-bromo-2-fluoro-4-methoxyphenyl)prop-2-enamide
Friedel-Crafts AcylationCH3COCl, AlCl3N-(2-fluoro-5-acetyl-4-methoxyphenyl)prop-2-enamide and N-(2-fluoro-3-acetyl-4-methoxyphenyl)prop-2-enamide

Experimental verification is necessary to confirm the precise regiochemical outcomes of these reactions.

Defluorination Reactions and Their Mechanisms

Currently, there is a lack of specific published research data detailing the defluorination reactions and their associated mechanisms for this compound. While defluorination is a known reaction pathway for various organofluorine compounds, the specific conditions, reagents, and mechanistic pathways for this particular molecule have not been documented in the available scientific literature.

Intramolecular Cyclization and Rearrangement Processes

Detailed studies on the intramolecular cyclization and rearrangement processes specifically involving this compound are not extensively reported in the current body of scientific literature. General principles of organic chemistry suggest that the acrylamide (B121943) moiety, in conjunction with the substituted phenyl ring, could potentially undergo various cyclization reactions, such as those catalyzed by transition metals or induced by radical initiation. However, without specific experimental data or computational studies for this compound, any proposed pathway remains speculative.

For related N-aryl acrylamides, palladium-catalyzed intramolecular cyclizations are a common method for the synthesis of heterocyclic compounds. These reactions typically proceed through mechanisms involving oxidative addition, migratory insertion, and reductive elimination. The specific regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric effects of the fluoro and methoxy substituents on the phenyl ring.

Stereochemical Dynamics and Rotational Isomerism of the Amide Bond

The stereochemical dynamics of this compound, particularly the rotational isomerism around the amide C-N bond, have not been the subject of specific detailed investigation in published literature. Amides are known to exist as a mixture of (E)- and (Z)-rotamers due to the partial double bond character of the C-N bond, which results in a significant rotational barrier.

Spectroscopic Characterization and Structural Elucidation of N 2 Fluoro 4 Methoxyphenyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Core Structure Confirmation

No published ¹H or ¹³C NMR data is available for N-(2-fluoro-4-methoxyphenyl)prop-2-enamide.

¹⁹F NMR Analysis of the Fluorine Environment

Specific ¹⁹F NMR data for this compound has not been reported in the available literature.

Dynamic NMR Studies for Conformational Analysis

There are no known dynamic NMR studies conducted on this molecule to analyze its conformational dynamics.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

Experimentally obtained FT-IR spectra for this compound are not present in the surveyed scientific papers and databases.

Raman Spectroscopy for Molecular Vibrations

No Raman spectroscopic data for this specific compound could be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M+). The m/z (mass-to-charge ratio) of this molecular ion provides the compound's molecular mass.

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure and is invaluable for its identification.

For This compound (Molecular Formula: C₁₀H₁₀FNO₂), the expected monoisotopic mass is approximately 195.07 Da. An experimental mass spectrum would be expected to show a molecular ion peak at this m/z value. The fragmentation would likely involve the cleavage of the amide bond, the loss of the propenoyl group, or the fragmentation of the substituted phenyl ring, leading to a series of daughter ions that would confirm the connectivity of the atoms.

Table 1: Hypothetical Mass Spectrometry Data for this compound (Note: The following table is illustrative and not based on experimental data.)

Fragment Structure Predicted m/z
[M]+ [C₁₀H₁₀FNO₂]+ 195.07
[M - C₃H₃O]+ [C₇H₇FNO]+ 140.05
[M - C₃H₄NO]+ [C₇H₆FO]+ 125.04

X-ray Crystallography for Solid-State Molecular Architecture

To perform this analysis, a suitable single crystal of the compound is grown and then exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined.

For This compound , a crystallographic study would reveal the planarity of the phenyl ring and the amide group, the torsion angles defining the molecule's conformation, and the specific arrangement of the fluoro and methoxy (B1213986) substituents relative to the rest of the molecule. Key intermolecular interactions, such as N-H···O hydrogen bonds between the amide groups of adjacent molecules, would also be identified.

Table 2: Typical Crystallographic Data Parameters (Note: The following table lists the parameters that would be determined in a crystallographic experiment; no specific values are available for the title compound.)

Parameter Description
Crystal System The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal.
a, b, c (Å) The dimensions of the unit cell.
α, β, γ (°) The angles of the unit cell.
V (ų) The volume of the unit cell.
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal.

| R-factor | An indicator of the quality of the fit between the crystallographic model and the experimental data. |

Computational and Theoretical Chemistry Studies of N 2 Fluoro 4 Methoxyphenyl Prop 2 Enamide

Quantum Chemical Calculations (Density Functional Theory – DFT)

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), on N-(2-fluoro-4-methoxyphenyl)prop-2-enamide. Therefore, specific data on its optimized geometry, electronic properties, and reactivity descriptors are not available.

There are no specific studies detailing the geometry optimization or the conformational energy landscape for this compound.

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and charge distribution for this compound has not been reported in the scientific literature.

No theoretical vibrational frequency predictions or correlations with experimental spectroscopic data for this compound are available.

Calculated reactivity descriptors such as electrophilicity and nucleophilicity for this compound have not been published. Studies on similar compounds, like certain chalcone (B49325) derivatives, have calculated such parameters to predict chemical behavior, but this has not been extended to the target molecule. mdpi.com

Molecular Modeling and Dynamics Simulations

Specific molecular modeling or molecular dynamics simulation studies for this compound are absent from the available literature.

While studies on isomers and related amide compounds have investigated intermolecular forces and hydrogen bonding, no specific predictions or analyses of these interactions for this compound have been documented.

Simulation of Reaction Pathways and Transition States

Due to a lack of direct computational studies on the reaction pathways of this compound, this section will draw upon theoretical investigations of analogous and related molecules, namely acrylamide (B121943) derivatives and the formation of amide bonds, to infer potential reaction mechanisms and transition states.

Computational studies on acrylamide, a structurally related parent compound, have explored its reactions with nucleophiles, which are relevant to its biological activity and potential toxicity. Density functional theory (DFT) calculations have been employed to investigate the Michael addition of thiols, such as L-cysteine and L-glutathione, to acrylamide. nih.gov These studies suggest that the reaction can proceed through either an ionic or a free-radical pathway. The calculated activation energies and reaction energies help to elucidate the more favorable mechanism. For instance, in the reaction with thiols, the formation of Michael adducts is a key step, and computational models can predict the transition state geometries and energies for this process. nih.gov

Another relevant area of computational research is the study of the reactivity of acrylamide's epoxide derivative, glycidamide (B1671898), with DNA bases. nih.govacs.org These studies, using a combination of ab initio, DFT, and semi-empirical methods, have elucidated the SN2 reaction mechanism between glycidamide and guanine. nih.govacs.org The calculated activation free energies for such reactions are in good agreement with experimental values, lending strong support to the proposed mechanisms. nih.govacs.org While not a direct reaction of this compound, this research highlights the power of computational chemistry to predict the reactivity and transition states of related α,β-unsaturated amides.

The following table summarizes representative computational data for reaction pathways of analogous compounds.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
Acrylamide + L-Cysteine (Ionic Pathway)DFTNot explicitly stated in abstract nih.gov
Acrylamide + L-Glutathione (Ionic Pathway)DFTNot explicitly stated in abstract nih.gov
Glycidamide + Guanine (SN2)ab initio, DFT, MO~22.8 nih.govacs.org
Carboxylic Acid + Amine (Silane-mediated)DFT24 - 28 rsc.org

Note: The data presented in this table is for analogous compounds and is intended to provide insight into potential reaction pathways and energy barriers relevant to this compound.

Conformational Flexibilities and Rotational Barriers

The barrier to rotation around the C(sp²)—C(aryl) bond in N-methylbenzamide has been calculated using density functional theory (DFT) and Møller–Plesset theory, yielding a barrier height of approximately 2.8–2.9 kcal/mol. acs.org This relatively low barrier suggests that at room temperature, there is significant rotational freedom around this bond. However, steric hindrance from ortho substituents, such as the fluorine atom in this compound, can be expected to increase this barrier.

The rotation around the amide C-N bond is known to be significantly hindered due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of cis and trans isomers. Dynamic NMR studies and DFT calculations on various amides have determined the rotational barriers to be in the range of 12-20 kcal/mol. mdpi.comnih.gov For instance, the rotational barrier in N-benzhydryl-N-methylformamide was experimentally determined to be 19.5 kcal/mol. mdpi.com The presence of substituents on both the nitrogen and the carbonyl carbon can influence the height of this barrier.

The flexibility is further complicated by the methoxy (B1213986) group on the phenyl ring. The rotation of the methyl group relative to the aromatic ring also has a low energy barrier, but its orientation can influence the electronic environment and steric interactions within the molecule.

The following table presents a summary of computationally determined rotational barriers and conformational energy differences for analogous compounds, which can serve as estimates for the behavior of this compound.

Compound/RotationComputational MethodCalculated Barrier/Energy Difference (kcal/mol)Reference
N-Methylbenzamide (C(sp²)—C(aryl) rotation)DFT, Møller–Plesset2.8 - 2.9 acs.org
2-Fluoro-N-methylbenzamide (Ecis-Etrans)ab initio> 2.3 nih.gov
N,N-Dialkylbenzamides (ortho-substituted) (C(sp²)—C(aryl) rotation)Experimental12 - 18 acs.org
N-Benzhydryl-N-methylformamide (Amide C-N rotation)Experimental (NMR)19.5 mdpi.com
(E)-3-(dimethylamino)-N,N-dimethylacrylamide (Amide rotation)Dynamic NMR12.4 nih.gov

Note: The data in this table is derived from studies on analogous compounds and provides an approximation of the conformational properties of this compound. The actual values for the target compound may vary.

Structure Reactivity and Structure Property Relationships of N 2 Fluoro 4 Methoxyphenyl Prop 2 Enamide and Analogues

Electronic Effects of Fluorine Substitution on Acrylamide (B121943) Reactivity and Aromatic Ring Activation

The fluorine atom at the ortho-position of the N-phenyl ring exerts significant electronic effects that modulate the reactivity of both the acrylamide group and the aromatic ring. Fluorine is the most electronegative element, making it a strong electron-withdrawing group through the sigma (σ) bond framework (inductive effect) csbsju.edu. This inductive withdrawal of electron density deactivates the aromatic ring toward oxidative metabolism nih.gov.

The electron-withdrawing nature of fluorine has a pronounced effect on the reactivity of the acrylamide moiety. For N-arylacrylamides, the presence of electron-withdrawing substituents on the aryl ring generally increases the electrophilicity of the β-carbon of the acrylamide group rsc.org. This enhanced electrophilicity makes the compound more susceptible to Michael addition reactions by nucleophiles nih.govresearchgate.net. Studies on the reactivity of N-arylacrylamides with the biological nucleophile glutathione (B108866) (GSH) have shown that electron-withdrawing groups increase the reaction rate rsc.orgacs.org. In some contexts, fluorine-containing moieties have been associated with affording high yields in cycloaddition reactions acs.org. In nucleophilic aromatic substitution reactions, fluorine is an excellent leaving group, with a reactivity order of F >> Br > Cl >> I researchgate.net.

The combined effects of fluorine on the N-aryl ring of N-(2-fluoro-4-methoxyphenyl)prop-2-enamide can be summarized as:

Aromatic Ring: Deactivated towards electrophilic attack due to strong inductive electron withdrawal, which outweighs resonance donation csbsju.edu.

Acrylamide Moiety: The β-carbon is rendered more electrophilic, increasing the rate of nucleophilic addition reactions rsc.org.

FeatureElectronic Effect of FluorineConsequence on Reactivity
Aromatic Ring Strong inductive withdrawal (-I), weak resonance donation (+R) csbsju.eduOverall deactivation towards electrophilic substitution csbsju.edu
Acrylamide Moiety Inductive withdrawal increases electrophilicity of the α,β-unsaturated systemEnhanced reactivity towards nucleophilic attack (e.g., Michael addition) rsc.org

Role of the Methoxy (B1213986) Group in Modulating Electron Density and Reaction Rates

The methoxy group (-OCH₃) at the para-position of the N-phenyl ring primarily functions as an electron-donating group through resonance, by donating a lone pair from the oxygen atom into the aromatic π-system. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

In the context of N-arylacrylamides, electron-donating groups on the phenyl ring generally decrease the reactivity of the acrylamide moiety toward nucleophiles rsc.org. This is because the increased electron density on the nitrogen atom can be delocalized into the acrylamide system, reducing the partial positive charge on the β-carbon and thus its electrophilicity.

A study on N-arylacrylamides demonstrated this trend, showing that an ortho-methoxy group led to a faster reaction with a lysine (B10760008) nucleophile (half-life of 2.85 h) compared to meta- (3.58 h) and para- (5.94 h) methoxy substituents rsc.org. This suggests that while the methoxy group is electron-donating, its positional influence is complex and can affect reaction rates differently depending on its location relative to the N-acrylamide group rsc.org.

SubstituentPositionElectronic EffectImpact on Acrylamide Reactivity (vs. Unsubstituted Phenyl)
Methoxy (-OCH₃) paraElectron-donating (+R)Decreases reactivity towards nucleophiles rsc.org
Fluorine (-F) orthoElectron-withdrawing (-I)Increases reactivity towards nucleophiles rsc.org

Influence of N-Aryl Substitutions on Acrylamide Electrophilicity and Nucleophilic Attack

The nature of the substituent on the N-aryl portion of an acrylamide has a critical influence on the molecule's electrophilicity and its susceptibility to nucleophilic attack. Acrylamides are α,β-unsaturated carbonyl compounds, which act as Michael acceptors for soft nucleophiles like thiols (e.g., from cysteine residues or glutathione) nih.gov.

Systematic studies have established a clear structure-reactivity relationship for N-arylacrylamides acs.orgnih.gov.

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halogens on the aryl ring increase the electrophilicity of the acrylamide. They pull electron density away from the acrylamide nitrogen, which in turn withdraws electron density from the conjugated system, making the β-carbon more electron-deficient and thus more reactive towards nucleophiles rsc.org.

Electron-Donating Groups (EDGs): Substituents like methoxy or methyl groups decrease the electrophilicity of the acrylamide. They donate electron density to the aryl ring and the acrylamide nitrogen, which reduces the partial positive charge on the β-carbon, slowing the rate of nucleophilic attack rsc.org.

These relationships have been quantified by correlating reaction rates with Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent. A linear Hammett correlation has been observed for the reaction of ortho-, meta-, and para-substituted N-arylacrylamides with glutathione, indicating that electronic effects are the primary driver of reactivity acs.orgnih.gov. Notably, N-aryl acrylamides are generally more reactive than their N-alkyl counterparts rsc.orgnih.gov.

In this compound, the competing effects of the ortho-fluoro (EWG) and para-methoxy (EDG) groups determine the precise level of electrophilicity of the acrylamide warhead.

N-Aryl Substituent TypeEffect on Acrylamide β-CarbonRate of Nucleophilic AttackExample Substituents
Electron-Withdrawing Increases partial positive charge (δ+)Faster rsc.org-NO₂, -CN, -F, -Cl
Electron-Donating Decreases partial positive charge (δ+)Slower rsc.org-OCH₃, -CH₃, -OH

Stereochemical Implications of Substituents on Reaction Stereoselectivity

Substituents on the reactants can have profound implications for the stereochemical outcome of a reaction. In reactions involving N-aryl acrylamides and their analogs, the substituents on the aromatic ring can influence stereoselectivity through steric and electronic interactions.

For instance, in Diels-Alder cycloadditions, substituents on an aryl ring can create pronounced stereoselectivity. This control is often mediated by differential π-stacking interactions between the aromatic rings in the competing transition states nih.gov. The specific arrangement and electronic nature of the substituents dictate which transition state is lower in energy, thereby favoring the formation of one stereoisomer over another nih.gov.

In other types of reactions, such as the synthesis of substituted azetidines via an imino-aldol reaction, the stereochemistry of the starting materials (e.g., non-racemic aldimines) can be transferred to the final product with high stereoselectivity rsc.org. Similarly, the use of chiral catalysts, such as BINOL-based phosphoric acids, can induce enantiocontrol in reactions involving the formation of new stereocenters chemistryviews.org.

In a light-mediated [2+2] dearomative cycloaddition, the presence of various substituents, including electron-withdrawing fluorine atoms and bulkier naphthyl groups, was well-tolerated and consistently produced a single stereoisomer in most cases acs.org. This highlights how the inherent geometry of the reactants and the reaction mechanism can lead to highly selective outcomes. For this compound, the ortho-fluorine substituent, in particular, could play a role in directing the stereochemical course of reactions by sterically influencing the preferred conformation of the molecule or by engaging in specific non-covalent interactions in the transition state.

Rational Design Principles for Fine-Tuning Chemical Properties and Synthetic Outcomes

The principles of rational design are centered on understanding structure-activity relationships (SAR) to predictably modify a molecule's properties. For N-arylacrylamides like this compound, these principles are often applied in the context of developing targeted covalent inhibitors, where fine-tuning reactivity is paramount to achieving efficacy and minimizing off-target effects acs.orgchimia.ch.

Key design principles include:

Modulating Electrophilicity: As discussed, the reactivity of the acrylamide warhead can be precisely tuned by altering the electronic properties of the N-aryl substituents rsc.orgacs.org. A careful balance of electron-withdrawing and electron-donating groups allows for the synthesis of compounds with a desired reaction rate. For example, replacing a hydrogen with a fluorine increases reactivity, while a methoxy group decreases it rsc.org.

Utilizing Computational Models: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict reaction rates and activation energies acs.orgnih.gov. These computational methods allow for the in-silico screening of potential analogs before committing to their synthesis, saving time and resources acs.org.

Leveraging Spectroscopic Surrogates: A correlation has been observed between the ¹³C NMR chemical shifts of the acrylamide carbons and their reaction rates with glutathione acs.orgnih.gov. This suggests that NMR spectroscopy can be used as a rapid experimental tool to estimate the relative reactivity of a series of analogs acs.org.

Substitution on the Acrylamide Backbone: In addition to the N-aryl ring, substitutions can be made at the α- and β-positions of the acrylamide itself. The electronic nature of these substituents also modulates reactivity, providing another handle for fine-tuning the molecule's properties nih.govacs.org.

By applying these principles, chemists can systematically modify the structure of this compound to optimize its properties for a specific application, whether it be enhancing its reaction rate, improving its selectivity, or altering its physical properties.

Synthesis and Functionalization of Derivatives and Analogues of N 2 Fluoro 4 Methoxyphenyl Prop 2 Enamide

Creation of N-Substituted Acrylamide (B121943) Derivatives with Diverse Aromatic and Aliphatic Moieties

The secondary amide nitrogen in N-(2-fluoro-4-methoxyphenyl)prop-2-enamide possesses a labile proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for the introduction of a variety of substituents at the nitrogen atom, leading to the formation of tertiary amides. While specific examples starting from this compound are not extensively documented in the literature, general methodologies for the N-alkylation and N-arylation of secondary acrylamides are well-established and applicable.

N-Alkylation and N-Arylation Strategies:

A common approach involves the deprotonation of the amide with a suitable base, followed by a nucleophilic substitution reaction with an alkyl or aryl halide. The choice of base is crucial to avoid competing reactions, such as polymerization of the acrylamide moiety.

Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can yield the corresponding N-alkylated derivatives.

Arylation: The introduction of aromatic moieties can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amide with an aryl halide.

These N-substitutions can significantly alter the steric and electronic properties of the molecule, providing a means to modulate its chemical reactivity and biological activity.

Synthesis of Ring-Substituted this compound Analogues

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents—the ortho-fluoro and para-methoxy groups relative to the amide linkage—play a critical role in determining the position of new substituents. The methoxy (B1213986) group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director.

A pertinent example of this type of transformation is the nitration of the closely related compound, N-(4-fluoro-2-methoxyphenyl)acetamide, as described in patent literature. google.com In this process, the acetamide (B32628) is treated with fuming nitric acid in sulfuric acid at low temperatures (0-5°C). google.com The nitro group is introduced onto the ring, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. google.com Given the similar electronic nature of the acetamide and acrylamide groups, a similar outcome is expected for this compound.

Table 1: Regiochemistry of Electrophilic Aromatic Substitution

Electrophilic ReagentExpected ProductPosition of Substitution
HNO₃/H₂SO₄N-(2-fluoro-4-methoxy-5-nitrophenyl)prop-2-enamideC5
Br₂/FeBr₃N-(5-bromo-2-fluoro-4-methoxyphenyl)prop-2-enamideC5
SO₃/H₂SO₄N-(2-fluoro-4-methoxy-5-sulfophenyl)prop-2-enamideC5

This regioselectivity is dictated by the combined directing effects of the methoxy and fluoro substituents, which strongly activate the C5 position towards electrophilic attack.

Post-Synthetic Modifications via Michael Adducts and Other Transformations

The α,β-unsaturated system of the acrylamide moiety is a Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for post-synthetic modification, allowing for the introduction of diverse functional groups at the β-position of the propenamide chain.

The reactivity of N-arylacrylamides in Michael additions is influenced by the electronic properties of the N-aryl substituent. Studies on the addition of thiols, such as glutathione (B108866), have shown that electron-donating groups on the aryl ring decrease the electrophilicity of the β-carbon, thus slowing down the reaction rate. nih.gov For instance, an N-arylacrylamide with a para-methoxyphenyl group reacts more slowly than one with an unsubstituted phenyl group. nih.gov This suggests that this compound would be a moderately reactive Michael acceptor.

Common nucleophiles used in Michael additions to acrylamides include:

Thiols: Cysteine residues in proteins or small molecule thiols can form stable thioether linkages. researchgate.net

Amines: Primary and secondary amines can add to form β-amino derivatives. youtube.com

Carbanions: Stabilized carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds. youtube.com

The general mechanism involves the nucleophilic attack at the β-carbon, forming an enolate intermediate, which is subsequently protonated to yield the final adduct. researchgate.net

Table 2: Examples of Michael Additions to Acrylamides

NucleophileProduct Type
R-SH (Thiol)β-Thioether Adduct
R₂NH (Amine)β-Amino Adduct
CH₂(CO₂Et)₂ (Malonate)β-Alkyl Adduct

Development of Novel Heterocyclic Systems Incorporating the Acrylamide Framework

The N-aryl acrylamide scaffold is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The double bond and the amide functionality can participate in a range of cyclization reactions, leading to the formation of important heterocyclic cores like quinolinones and oxindoles.

Synthesis of Quinolones: N-aryl acrylamides can undergo palladium-catalyzed oxidative annulation with arynes to produce quinolinones in a single step. nih.govacs.org This method involves an N-H activation followed by a Heck-type reaction. nih.govacs.org Another approach is the intramolecular C(sp²)–H amidation of Knoevenagel products derived from N-aryl acrylamides, mediated by an oxidizing agent like K₂S₂O₈. rsc.org

Synthesis of Oxindoles: Carbamoyl-substituted oxindoles can be synthesized from N-(o-haloaryl)acrylamides through a nickel-catalyzed arylcarbamoylation reaction. acs.org This process involves the incorporation of carbon monoxide and a nitroarene. acs.org Additionally, photo-induced methods can be employed for the formation of oxindoles from N-arylacrylamides. researchgate.net

Synthesis of Indoles: While direct cyclization of this compound to an indole (B1671886) is less common, the N-aryl indole motif can be constructed through multi-step sequences. For example, a one-pot, three-component synthesis of N-arylindoles has been developed using a sequential Fischer indolisation followed by a copper(I)-catalyzed N-arylation. exeter.ac.uk

Table 3: Heterocyclic Synthesis from N-Aryl Acrylamide Precursors

Heterocyclic SystemSynthetic MethodKey Reagents
QuinolinonePalladium-catalyzed oxidative annulationPd catalyst, aryne precursor
QuinolinoneIntramolecular C-H amidationK₂S₂O₈
OxindoleNickel-catalyzed arylcarbamoylationNi catalyst, CO, nitroarene
N-Aryl IndoleFischer indolisation / Copper-catalyzed N-arylationHydrazine, ketone/aldehyde, aryl iodide, Cu₂O

These examples highlight the utility of the N-aryl acrylamide framework as a key building block in the construction of complex and medicinally relevant heterocyclic structures.

Research Utility and Advanced Synthetic Applications of N 2 Fluoro 4 Methoxyphenyl Prop 2 Enamide

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

N-(2-fluoro-4-methoxyphenyl)prop-2-enamide serves as a highly adaptable building block in the synthesis of complex organic molecules. Its utility stems from the distinct reactivity of its constituent functional groups. The prop-2-enamide moiety, an α,β-unsaturated carbonyl system, is particularly noteworthy. This functional group is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles, including thiols, amines, and carbanions. This reactivity allows for the controlled introduction of various substituents at the β-position, thereby enabling the construction of intricate molecular frameworks.

Furthermore, the double bond of the acrylamide (B121943) can participate in a range of cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, providing access to diverse heterocyclic systems. The amide linkage itself offers a site for further chemical modification, although it is generally more stable than an ester linkage. The aromatic ring, activated by the methoxy (B1213986) group and substituted with a fluorine atom, can also be a site for further functionalization through electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reactions at the acrylamide moiety.

The synthesis of related N-aryl acrylamides is well-documented, typically involving the acylation of the corresponding aniline (B41778) with acryloyl chloride or a related acrylic acid derivative. For instance, the synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide has been described, which proceeds via the acetylation of 4-fluoro-2-methoxyaniline (B49241) google.com. A similar strategy would be employed for the synthesis of this compound from 2-fluoro-4-methoxyaniline (B1334285).

Table 1: Key Reactions of the Prop-2-enamide Moiety

Reaction Type Description Potential Reagents
Michael Addition Conjugate addition to the β-carbon of the double bond. Thiols, amines, organocuprates
Cycloaddition Formation of cyclic compounds via concerted or stepwise mechanisms. Dienes, azides, nitrile oxides
Reduction Saturation of the carbon-carbon double bond. H₂, Pd/C
Halogenation Addition of halogens across the double bond. Br₂, Cl₂

Application in the Construction of Advanced Molecular Scaffolds for Chemical Probes

The structural motifs present in this compound are frequently found in molecules designed as chemical probes and potential therapeutic agents. The acrylamide group is a well-known "warhead" for covalent inhibitors, which form a permanent bond with their biological target, often a cysteine residue in a protein's active site. This irreversible binding can lead to potent and prolonged biological effects.

For example, derivatives of N-(2-aminophenyl)-prop-2-enamide have been investigated for their anticancer properties google.com. The core structure of this compound is a key component in the development of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) google.com. In this context, the acrylamide moiety acts as the covalent binder to a cysteine residue in the EGFR active site, while the substituted phenyl ring provides specificity and affinity for the target. The development of such targeted covalent probes is a rapidly advancing area of chemical biology and drug discovery, enabling the detailed study of protein function and the development of new medicines escholarship.org.

Potential in Polymer Chemistry and the Development of Functional Materials

Acrylamide and its derivatives are fundamental monomers in polymer chemistry, used to produce a wide range of polymers with diverse properties and applications. This compound, as a substituted acrylamide, has the potential to be used as a monomer or co-monomer in the synthesis of novel functional polymers.

The polymerization of the acrylamide group, typically via free-radical polymerization, would lead to a polymer with pendant 2-fluoro-4-methoxyphenyl groups. These side chains would significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and refractive index. The presence of the fluorine atom, in particular, can impart desirable properties like hydrophobicity and chemical resistance.

While specific studies on the polymerization of this compound are not widely reported, the behavior of related fluorinated acrylamides, such as 2-fluoroprop-2-enamide (B15388671) copoldb.jp, suggests its capability to form polymers. Such polymers could find applications in areas like specialty coatings, advanced optical materials, and in the development of materials for biomedical applications where biocompatibility and specific surface properties are crucial.

Table 2: Potential Polymer Properties Influenced by the 2-fluoro-4-methoxyphenyl Group

Property Influence of the Side Group Potential Application
Refractive Index The aromatic and fluorine components can increase the refractive index. Optical lenses, coatings
Hydrophobicity The fluorinated phenyl group increases hydrophobicity. Water-repellent surfaces
Thermal Stability Aromatic side chains can enhance thermal stability. High-performance plastics
Biocompatibility Fluorine substitution can modulate protein adsorption and cell adhesion. Biomedical implants, drug delivery systems

Contribution to the Advancement of Organofluorine Chemistry and Methodology Development

The synthesis and reactions of this compound are of interest to the field of organofluorine chemistry. The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. Therefore, the development of new methods for the synthesis of fluorinated building blocks and their subsequent elaboration into more complex molecules is an active area of research.

The preparation of the precursor, 2-fluoro-4-methoxyaniline, and its subsequent conversion to the target acrylamide, contributes to the toolbox of synthetic methodologies available to organofluorine chemists. Furthermore, studying the reactivity of this compound, for instance, how the fluorine substituent influences the reactivity of the acrylamide system or the aromatic ring, provides valuable insights into the fundamental principles of organofluorine chemistry.

The development of synthetic routes to related compounds, such as 4-fluoro-2-methoxy-5-nitroaniline, showcases the multi-step synthetic sequences that are often required in organofluorine chemistry, involving protection, nitration, and reduction steps on a fluorinated aromatic core google.com. The knowledge gained from these syntheses is directly applicable to the production and derivatization of this compound and other related fluorinated compounds.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes for N-(2-fluoro-4-methoxyphenyl)prop-2-enamide

While the synthesis of N-arylacrylamides is well-established, future research will likely focus on developing more atom-economical, energy-efficient, and environmentally benign methods for the production of this compound. Current methods often rely on the coupling of an aniline (B41778) with acryloyl chloride, which can generate stoichiometric amounts of waste.

Future synthetic strategies could explore:

Direct C-H Amination/Amidation: Developing catalytic systems that enable the direct coupling of 2-fluoro-4-methoxyaniline (B1334285) with propylene (B89431) or acrylic acid derivatives would represent a significant step towards a more sustainable synthesis.

Biocatalysis: The use of enzymes, such as amidases or engineered ligases, could offer a highly selective and green alternative for the formation of the amide bond under mild conditions. chemistryjournals.net

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety for exothermic reactions. chemistryjournals.net This approach also allows for easier scalability and integration of in-line purification steps.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents will be a key aspect of sustainable synthesis. chemistryjournals.net

A comparison of potential future synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Routes for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Direct C-H AminationHigh atom economy, reduced wasteCatalyst development, selectivity control
BiocatalysisHigh selectivity, mild conditions, biodegradable catalystsEnzyme stability and cost, substrate scope
Flow ChemistryEnhanced control, scalability, safetyInitial setup cost, potential for clogging
Greener SolventsReduced environmental impact, improved safetySolubility of reactants, reaction kinetics

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The electron-deficient nature of the acrylamide (B121943) moiety, influenced by the fluoro and methoxy (B1213986) substituents on the aryl ring, presents opportunities for exploring novel chemical transformations.

Future research could focus on:

Asymmetric Catalysis: The development of chiral catalysts for asymmetric transformations of the double bond, such as conjugate additions, hydrogenations, or cycloadditions, would provide access to enantiomerically pure derivatives with potential applications in pharmacology.

Radical-Mediated Reactions: Investigating the reactivity of this compound in radical-mediated processes, such as atom transfer radical addition (ATRA) or radical cyclizations, could lead to the synthesis of complex molecular architectures. nih.gov

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable novel bond formations and functionalizations under mild conditions, opening up new avenues for derivatization. nih.gov

Advanced Mechanistic Elucidation Using State-of-the-Art Computational and Experimental Techniques

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.

Future mechanistic studies will likely employ a combination of:

In-situ Spectroscopy: Techniques such as ReactIR, in-situ NMR, and Raman spectroscopy can provide real-time information on the formation and consumption of intermediates, offering valuable insights into reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction energy profiles, and predict the effect of substituents on reactivity. rsc.orgacs.org Such studies can elucidate the role of the fluorine and methoxy groups in modulating the electronic properties of the molecule. nih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research. For this compound, these technologies can be applied to:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations involving this compound. nips.ccprinceton.edunih.gov This can significantly reduce the number of experiments required for reaction optimization.

De Novo Design: Generative AI models can be used to design novel derivatives of this compound with desired properties, such as specific biological activities or material characteristics. mdpi.com

Process Optimization: AI algorithms can be used to optimize reaction conditions in real-time, leading to improved efficiency and resource utilization in automated synthesis platforms. nih.gov

Table 2: Potential Applications of AI/ML in the Study of this compound

Application AreaAI/ML TechniquePotential Impact
Reaction PredictionRandom Forest, Neural NetworksAccelerated discovery of new reactions and conditions. princeton.edu
Compound DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of molecules with tailored properties. mdpi.com
Process OptimizationBayesian Optimization, Reinforcement LearningAutonomous optimization of synthetic processes.

Discovery of Novel Reactivity and Selectivity in Functionalization Reactions

The presence of multiple reactive sites in this compound—the acrylamide double bond, the aromatic ring, and the methoxy group—offers a rich landscape for exploring selective functionalization reactions.

Future research directions include:

Site-Selective C-H Functionalization: Developing catalysts that can selectively activate and functionalize specific C-H bonds on the aromatic ring would allow for precise modification of the molecule's structure and properties.

Orthogonal Functionalization: Devising strategies for the sequential and selective modification of different reactive sites within the molecule would enable the construction of highly complex and diverse derivatives.

Late-Stage Functionalization: Exploring reactions that can introduce new functional groups into the molecule in the final steps of a synthetic sequence is crucial for the efficient generation of compound libraries for screening purposes.

The continued investigation into the chemistry of this compound, guided by these future research directions, promises to yield exciting discoveries and applications across various scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluoro-4-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Intermediate Formation : React 2-fluoro-4-methoxyaniline with acryloyl chloride in a polar aprotic solvent (e.g., THF or DCM) under nitrogen to form the enamide backbone.

Purification : Use column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

Yield Optimization : Control temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride). Monitor progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., methoxy singlet at δ ~3.8 ppm, fluorophenyl aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 224.08 Da).
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, correlate methoxy protons to adjacent aromatic carbons .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies improve crystal structure determination for this compound, especially with twinning or low-resolution data?

Methodological Answer:

  • SHELXL Refinement : Use the TWIN command for twinned data and PART instructions for disordered atoms. Set restraints for anisotropic displacement parameters .
  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution.
  • Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry .

Q. How do substituent effects (fluoro vs. methoxy) influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Comparative Assays : Test analogs (e.g., 4-methoxy vs. 4-nitro derivatives) in enzyme inhibition assays (e.g., COX-2 or kinase targets).
  • Electron-Withdrawing Effects : Fluorine increases electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., cysteine thiols).
  • Data Table :
Substituent PositionIC₅₀ (COX-2 Inhibition)LogP
2-Fluoro, 4-methoxy1.2 µM2.8
4-Nitro5.6 µM3.1

Source: Comparative analysis of analogs using fluorescence polarization assays

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. The α,β-unsaturated amide is LUMO-rich, favoring Michael additions .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Q. How can metabolic stability be assessed for pharmacological applications?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Methodological Best Practices

3.1 Key considerations for reproducibility in multi-step synthesis:

  • Anhydrous Conditions : Use molecular sieves for moisture-sensitive steps.
  • Scalability : Maintain stirring rate >500 rpm for homogeneous mixing in large batches .

3.2 Validating crystallographic data:

  • R-Factor Thresholds : Acceptable R₁ < 0.05 for high-resolution data.
  • Residual Density Maps : Ensure no peaks >1 e⁻/ų near heavy atoms .

3.3 Addressing biological assay artifacts:

  • Counter-Screens : Include off-target assays (e.g., ATP-dependent luciferase) to rule out false positives.
  • Positive/Negative Controls : Use known inhibitors (e.g., aspirin for COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.